molecular formula C11H9NO B3132884 1-(Prop-2-yn-1-yl)indolin-2-one CAS No. 37994-11-9

1-(Prop-2-yn-1-yl)indolin-2-one

Cat. No. B3132884
CAS RN: 37994-11-9
M. Wt: 171.19 g/mol
InChI Key: FWTULBPAQCKTLY-UHFFFAOYSA-N
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Description

“1-(Prop-2-yn-1-yl)indolin-2-one” is a compound that contains an indole nucleus . Indole is an important heterocyclic system that provides the skeleton to many bioactive aromatic compounds . This compound is a useful synthon in Sonogashira cross-coupling reactions .


Synthesis Analysis

The compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis . In another synthesis, three series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized .


Molecular Structure Analysis

The molecular structure of “1-(Prop-2-yn-1-yl)indolin-2-one” can be analyzed using Nuclear Magnetic Resonance (NMR) Spectrum .


Chemical Reactions Analysis

The compound acts as a photosensitizer, and 1 O 2 and O 2 ˙ − are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Prop-2-yn-1-yl)indolin-2-one” can be analyzed using IR and NMR . The compound is crystalline and colorless in nature .

Scientific Research Applications

Anticancer and Antimicrobial Activities

  • Synthesis and Bio-Evaluation of Quaternary Centered Derivatives for Anticancer and Antimicrobial Activities: A study by Bikshapathi et al. (2017) synthesized compounds derived from N-substituted isatins, including 1-(prop-2-yn-1-yl)indolin-2-one derivatives. These compounds were evaluated for in vitro cytotoxic and antibacterial activities. The compound 5-bromo-3-ethynyl-3-hydroxy-1-(prop-2-yn-1-yl)indolin-2-one demonstrated specific antibacterial activity against S. aureus (Bikshapathi et al., 2017).

Eco-Friendly Synthesis

  • Facile and One-Pot Access of Derivatives via an Eco-Friendly Reaction: Brahmachari and Banerjee (2014) developed a straightforward synthesis of pharmaceutically interesting functionalized derivatives of 1-(prop-2-yn-1-yl)indolin-2-one. This process used sulfamic acid as an organo-catalyst in aqueous ethanol, highlighting mild reaction conditions, excellent yields, and eco-friendliness (Brahmachari & Banerjee, 2014).

Gold-Catalyzed Cycloisomerizations

  • Gold-Catalyzed Cycloisomerizations for Synthesizing Indole Derivatives: Kothandaraman et al. (2011) reported a method to synthesize 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. The method involved gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols, yielding products efficiently for various substrates (Kothandaraman et al., 2011).

Cholinesterase and Monoamine Oxidase Dual Inhibitor

  • Development of a Cholinesterase and Monoamine Oxidase Dual Inhibitor: Bautista-Aguilera et al. (2014) designed and synthesized indole derivatives, including a compound with the 1-(prop-2-yn-1-yl)indolin-2-one structure, as a new cholinesterase and monoamine oxidase dual inhibitor (Bautista-Aguilera et al., 2014).

Small Molecule Anticancer Agents

  • Logical Synthetic Strategies for Indolin-2-one as Anticancer Agents: Chaudhari et al. (2021) focused on the potential of indolin-2-one in cancer treatment. They discussed logical strategies in drug discovery involving indolin-2-one, including molecular hybridization and bioisosteric substitution, to find effective cancer chemotherapeutic agents (Chaudhari et al., 2021).

Mechanism of Action

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The insights obtained from the study of these compounds serve as a foundation for future advancements in greener corrosion management strategies for sustainable industrial applications .

properties

IUPAC Name

1-prop-2-ynyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-2-7-12-10-6-4-3-5-9(10)8-11(12)13/h1,3-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTULBPAQCKTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433709
Record name 2H-Indol-2-one, 1,3-dihydro-1-(2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-yn-1-yl)indolin-2-one

CAS RN

37994-11-9
Record name 2H-Indol-2-one, 1,3-dihydro-1-(2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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